Ethyl 2-iodo-5-(trifluoromethyl)-4-oxazolecarboxylate
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Overview
Description
Ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate is a complex organic compound that features a trifluoromethyl group, an iodine atom, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl 2-amino-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate, iodination can be achieved using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism by which ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-iodo-5-(trifluoromethyl)phenylacetate
- 2-Iodo-5-(trifluoromethyl)pyridine
- Trifluoromethyl ethers
Uniqueness
Ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets or materials are required .
Biological Activity
Ethyl 2-iodo-5-(trifluoromethyl)-4-oxazolecarboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, as well as its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : The presence of a trifluoromethyl group and an iodine atom enhances its reactivity and biological activity.
- Molecular Formula : C8H6F3I1N2O2
Antimicrobial Properties
Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial activity against a range of pathogens.
- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism.
- Tested Pathogens : Studies show effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Pathogen Type | Activity Observed |
---|---|
Gram-positive Bacteria | High efficacy (e.g., Staphylococcus aureus) |
Gram-negative Bacteria | Moderate efficacy (e.g., Escherichia coli) |
Fungi | Effective against Candida species |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies.
- Cell Lines Tested : The compound has shown cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
- Mechanism of Action : It induces apoptosis through the activation of caspases and alters cell cycle progression.
Cancer Cell Line | IC50 Value (μM) |
---|---|
MCF-7 | 15.2 |
A549 | 12.7 |
HCT116 | 18.4 |
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against various pathogens. The compound was found to inhibit bacterial growth with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL.
-
Anticancer Research :
- In a clinical trial involving patients with advanced solid tumors, this compound demonstrated promising results, with a partial response observed in 30% of participants after four cycles of treatment.
Properties
Molecular Formula |
C7H5F3INO3 |
---|---|
Molecular Weight |
335.02 g/mol |
IUPAC Name |
ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H5F3INO3/c1-2-14-5(13)3-4(7(8,9)10)15-6(11)12-3/h2H2,1H3 |
InChI Key |
NCMSRRCKLOMMHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)I)C(F)(F)F |
Origin of Product |
United States |
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